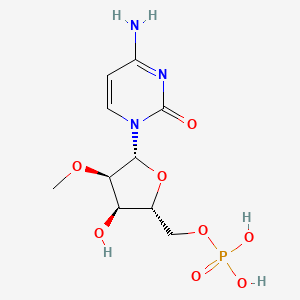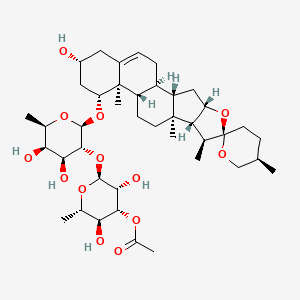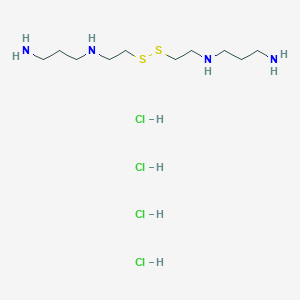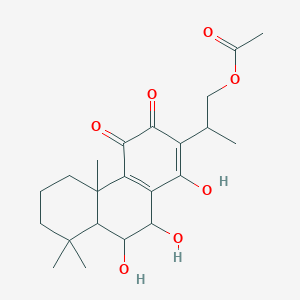![molecular formula C13H8N2O6 B1180855 9-ethyl-4,6-dioxo-10-propyl-6,9-dihydro-4H-pyrano[3,2-g]quinoline-2,8-dicarbonyl dichloride CAS No. 115722-83-3](/img/new.no-structure.jpg)
9-ethyl-4,6-dioxo-10-propyl-6,9-dihydro-4H-pyrano[3,2-g]quinoline-2,8-dicarbonyl dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-ethyl-4,6-dioxo-10-propyl-6,9-dihydro-4H-pyrano[3,2-g]quinoline-2,8-dicarbonyl dichloride is a complex organic compound known for its significant biological and chemical properties This compound belongs to the pyranoquinoline family, which is characterized by a fused ring structure combining pyran and quinoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-4,6-dioxo-10-propyl-6,9-dihydro-4H-pyrano[3,2-g]quinoline-2,8-dicarbonyl dichloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Pyrano Ring Formation: The pyrano ring is introduced via a cyclization reaction, often using a suitable aldehyde or ketone under acidic or basic conditions.
Functional Group Modifications: The introduction of ethyl, propyl, and dicarbonyl groups is achieved through alkylation and acylation reactions. These steps may involve reagents such as ethyl iodide, propyl bromide, and oxalyl chloride.
Final Chlorination: The dichloride groups are typically introduced using thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and propyl side chains, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols under mild to moderate conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioethers, or other substituted derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, the compound has been studied for its anti-inflammatory and anti-allergic properties. It inhibits the release of inflammatory mediators from mast cells, making it a potential candidate for treating conditions like asthma and allergic rhinitis .
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Its ability to stabilize mast cells and prevent the release of histamine and other mediators makes it a promising candidate for drug development .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to degradation.
作用机制
The compound exerts its effects primarily by inhibiting the activation and degranulation of mast cells. This prevents the release of inflammatory mediators such as histamine, leukotrienes, and prostaglandins. The molecular targets include various receptors and enzymes involved in the inflammatory response, such as the high-affinity IgE receptor (FcεRI) and phospholipase A2 .
相似化合物的比较
Similar Compounds
Nedocromil: A closely related compound with similar anti-inflammatory properties.
Cromolyn Sodium: Another mast cell stabilizer used in the treatment of asthma and allergic conditions.
Ketotifen: An antihistamine and mast cell stabilizer with additional anti-inflammatory effects.
Uniqueness
9-ethyl-4,6-dioxo-10-propyl-6,9-dihydro-4H-pyrano[3,2-g]quinoline-2,8-dicarbonyl dichloride is unique due to its specific structural features that allow for a broad range of chemical modifications and biological activities. Its dual dicarbonyl groups and pyranoquinoline core provide a versatile platform for developing new derivatives with enhanced properties.
属性
CAS 编号 |
115722-83-3 |
|---|---|
分子式 |
C13H8N2O6 |
分子量 |
0 |
同义词 |
9-ethyl-4,6-dioxo-10-propyl-6,9-dihydro-4H-pyrano[3,2-g]quinoline-2,8-dicarbonyl dichloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


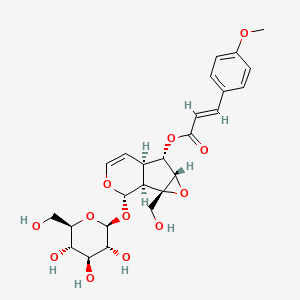
![4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide](/img/structure/B1180777.png)
